Cas no 51906-85-5 (N-(4-hydroxyphenyl)-2-methylpropanamide)

N-(4-hydroxyphenyl)-2-methylpropanamide is a synthetic organic compound featuring a hydroxyphenyl group linked to a 2-methylpropanamide moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research. The phenolic hydroxyl group enhances solubility in polar solvents, while the amide functionality provides stability and potential for further derivatization. Its balanced lipophilicity and hydrogen-bonding capacity make it a versatile intermediate in drug development, particularly for designing bioactive molecules targeting enzyme inhibition or receptor modulation. The compound’s well-defined structure and purity ensure reproducibility in synthetic applications, supporting its use in rigorous laboratory and industrial settings.
N-(4-hydroxyphenyl)-2-methylpropanamide structure
51906-85-5 structure
Product Name:N-(4-hydroxyphenyl)-2-methylpropanamide
CAS No:51906-85-5
MF:C10H13NO2
MW:179.215722799301
CID:1574784
PubChem ID:836551
Update Time:2025-06-15

N-(4-hydroxyphenyl)-2-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide, N-(4-hydroxyphenyl)-2-methyl-
    • EN300-104024
    • 51906-85-5
    • N-(4-Hydroxyphenyl)isobutyramide
    • N-(4-Hydroxy-phenyl)-isobutyramide
    • Z335807310
    • AKOS009157378
    • SCHEMBL2608916
    • G44946
    • N-(4-hydroxyphenyl)-2-methylpropanamide
    • BCA90685
    • N-(4-hydroxyphenyl)-2-methyl-propanamide
    • CHEMBL83257
    • Inchi: 1S/C10H13NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-7,12H,1-2H3,(H,11,13)
    • InChI Key: BSMSPBFXRDSSPW-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C)NC1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 179.09469
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 386.5±25.0 °C at 760 mmHg
  • Flash Point: 187.5±23.2 °C
  • PSA: 49.33
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

N-(4-hydroxyphenyl)-2-methylpropanamide Security Information

N-(4-hydroxyphenyl)-2-methylpropanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 70.00 2022-06-06
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$ 95.00 2022-06-06
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Additional information on N-(4-hydroxyphenyl)-2-methylpropanamide

Research Briefing on N-(4-hydroxyphenyl)-2-methylpropanamide (CAS: 51906-85-5) in Chemical Biomedicine

N-(4-hydroxyphenyl)-2-methylpropanamide (CAS: 51906-85-5) is a chemical compound of significant interest in the field of biomedicine due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, including its role as an intermediate in drug synthesis and its biological activities. This briefing provides an overview of the latest research findings, methodologies, and implications for future applications in drug development and disease treatment.

Recent investigations into N-(4-hydroxyphenyl)-2-methylpropanamide have focused on its synthesis, characterization, and biological evaluation. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structural integrity. Additionally, in vitro and in vivo studies have demonstrated its potential anti-inflammatory and analgesic properties, making it a candidate for further development in pain management therapies.

One notable study published in 2023 highlighted the compound's ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines. These findings suggest that N-(4-hydroxyphenyl)-2-methylpropanamide could serve as a lead compound for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

Further research has explored the compound's pharmacokinetic profile, revealing favorable absorption and distribution characteristics. However, challenges remain in optimizing its metabolic stability and bioavailability. Computational modeling and structure-activity relationship (SAR) studies are currently underway to design derivatives with enhanced pharmacological properties.

In conclusion, N-(4-hydroxyphenyl)-2-methylpropanamide represents a promising candidate in the field of chemical biomedicine. Its multifaceted biological activities and potential therapeutic applications warrant continued investigation. Future research should focus on optimizing its chemical properties, elucidating its mechanism of action, and evaluating its safety profile in preclinical and clinical settings.

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